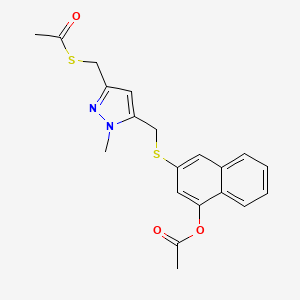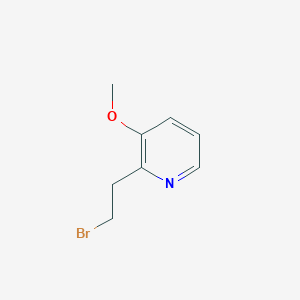![molecular formula C9H8N2S B13120608 Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
Benzo[b]thiophene-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-5-carboximidamide is an organic compound belonging to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-5-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of a base such as potassium carbonate. This reaction produces benzo[b]thiophene-2-carboxylate derivatives, which can then be converted to this compound through further chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[b]thiophene-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Benzo[b]thiophene-5-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of organic semiconductors and other materials for electronic devices.
Mécanisme D'action
The mechanism of action of benzo[b]thiophene-5-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation triggers the innate immune response, which can be harnessed for antitumor and antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-carboxamidine
Uniqueness
Benzo[b]thiophene-5-carboximidamide is unique due to its specific functional group at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H8N2S |
|---|---|
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
1-benzothiophene-5-carboximidamide |
InChI |
InChI=1S/C9H8N2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11) |
Clé InChI |
NOINKLNTSAFHFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CS2)C=C1C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


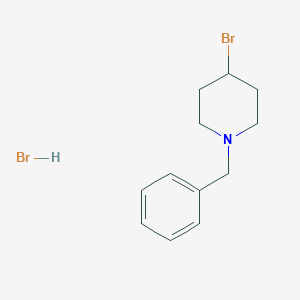

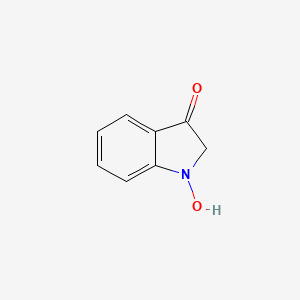
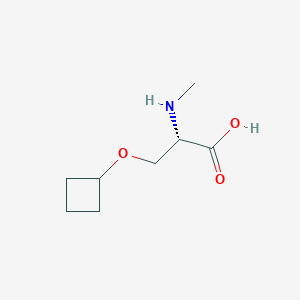
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
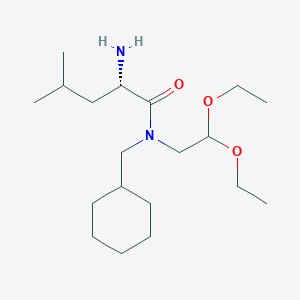

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
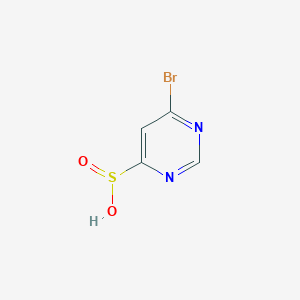
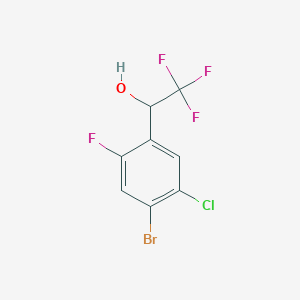
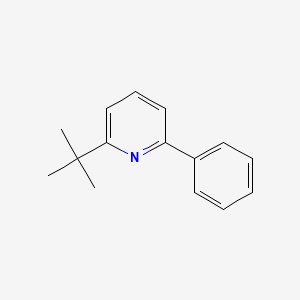
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
